(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.
Brand Name:
Vulcanchem
CAS No.:
1002789-86-7
VCID:
VC0546130
InChI:
InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22)
SMILES:
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula:
C17H14N6O4
Molecular Weight:
366.3 g/mol
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
CAS No.: 1002789-86-7
Inhibitors
VCID: VC0546130
Molecular Formula: C17H14N6O4
Molecular Weight: 366.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1002789-86-7 |
---|---|
Product Name | (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate |
Molecular Formula | C17H14N6O4 |
Molecular Weight | 366.3 g/mol |
IUPAC Name | (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate |
Standard InChI | InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22) |
Standard InChIKey | RRRDZFQRNJTKHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Appearance | Solid powder |
Description | TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | TZ9; TZ-9; TZ 9; SMI#9; |
Reference | 1: Nethi SK, P NAA, Rico-Oller B, Rodríguez-Diéguez A, Gómez-Ruiz S, Patra CR. Design, synthesis and characterization of doped-titanium oxide nanomaterials with environmental and angiogenic applications. Sci Total Environ. 2017 Dec 1;599-600:1263-1274. doi: 10.1016/j.scitotenv.2017.05.005. Epub 2017 May 15. PubMed PMID: 28525935. 2: Kothayer H, Spencer SM, Tripathi K, Westwell AD, Palle K. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorg Med Chem Lett. 2016 Apr 15;26(8):2030-4. doi: 10.1016/j.bmcl.2016.02.085. Epub 2016 Mar 2. PubMed PMID: 26965855; PubMed Central PMCID: PMC4808444. 3: Kothayer H, Elshanawani AA, Abu Kull ME, El-Sabbagh OI, Shekhar MP, Brancale A, Jones AT, Westwell AD. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. Bioorg Med Chem Lett. 2013 Dec 15;23(24):6886-9. doi: 10.1016/j.bmcl.2013.09.087. Epub 2013 Oct 6. PubMed PMID: 24153206. |
PubChem Compound | 7593228 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume